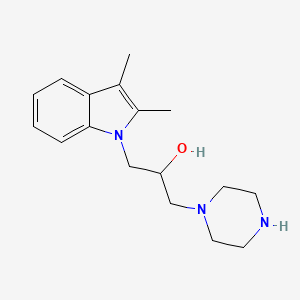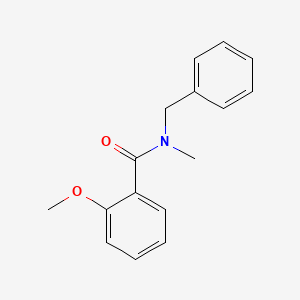
N-(1-(ナフタレン-1-イル)エチル)ホルムアミド
説明
N-(1-(naphthalen-1-yl)ethyl)forMaMide is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-(naphthalen-1-yl)ethyl)forMaMide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(naphthalen-1-yl)ethyl)forMaMide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
殺菌剤としての用途
“N-(1-(ナフタレン-1-イル)エチル)ホルムアミド”は、新規殺菌剤として使用されてきました . この化合物は、植物病原菌であるRhizoctonia solaniの増殖を阻害することが見出されました . この化合物は、R. solaniの顕微鏡的形態に影響を与え、菌糸の膨潤、厚さの不均一、亀裂、変形、および菌糸表面のイボの増加を引き起こします .
分子メカニズムの研究
この化合物は、殺菌作用の分子メカニズムを解明するために使用されてきました . この化合物は、細胞壁、細胞膜合成、代謝、および組成に影響を与えることが見出されました .
リード化合物の開発
“N-(1-(ナフタレン-1-イル)エチル)ホルムアミド”は、リード化合物を探索し、新規殺菌剤を開発するために使用されてきました . これは、この化合物が、差次的発現遺伝子(DEGs)、機能、および代謝経路に与える影響を研究することにより行われます .
合成中間体
この化合物は、1-アセチルナフタレンから誘導され、S (-)-1- (1’'-ナフチル)エタノールの調製に使用されます . これは、メビニック酸アナログの重要な合成中間体です .
シナカルセト中間体の調製
“N-(1-(ナフタレン-1-イル)エチル)ホルムアミド”は、®- (+)-1- (1-ナフチル)エチルアミンの調製にも使用されます . これは、二次性副甲状腺機能亢進症の治療に使用されるシナカルセトの薬物の中間体です .
立体選択的合成
この化合物は、官能化ベンゾオキサゼピノの立体選択的合成に使用されてきました . これは、2 (2-ヒドロキシフェニル)イソインドリン-1,3-ジオンとアレン酸エステルの炭酸セシウム触媒による形式的な[5 + 2]環化反応を伴います .
作用機序
Target of Action
It is derived from 1-acetylnaphthalene, which is used in the preparation of s (-)-1- (1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog .
Mode of Action
It is used in the preparation of ®- (+)-1- (1-naphthyl)ethylamine as an intermediate of cinacalcet . Cinacalcet is a drug that works by increasing the sensitivity of the calcium-sensing receptor to activation by extracellular calcium.
特性
IUPAC Name |
N-(1-naphthalen-1-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNPZWRXVWADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B1638495.png)







![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid](/img/structure/B1638523.png)
